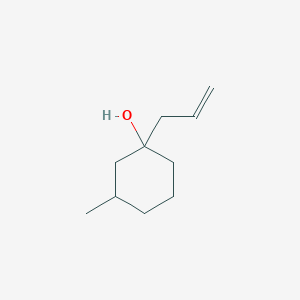

3-Methyl-1-(prop-2-en-1-yl)cyclohexan-1-ol

Description

Properties

CAS No. |

24580-57-2 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

3-methyl-1-prop-2-enylcyclohexan-1-ol |

InChI |

InChI=1S/C10H18O/c1-3-6-10(11)7-4-5-9(2)8-10/h3,9,11H,1,4-8H2,2H3 |

InChI Key |

RPQHJIYZGBOGPV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1)(CC=C)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the functionalization of a cyclohexanone or cyclohexanol precursor, introducing the methyl group and the allyl substituent in a controlled manner. The key challenges are regioselective substitution and stereochemical control at the cyclohexane ring.

Allylation of 3-Methylcyclohexanone Derivatives

One common approach involves the allylation of 3-methylcyclohexanone or its derivatives:

Step 1: Formation of 3-Methylcyclohexanone

Starting from commercially available cyclohexanone, methylation at the 3-position can be achieved via directed lithiation or enolate alkylation using methyl iodide or methyl bromide under basic conditions.Step 2: Allylation at the 1-Position

The 1-position allyl group can be introduced by nucleophilic addition of an allyl organometallic reagent (e.g., allylmagnesium bromide or allyllithium) to the carbonyl group of 3-methylcyclohexanone, yielding the corresponding allylic alcohol.Step 3: Stereochemical Control

The addition step is stereochemically significant, as it sets the configuration of the hydroxyl group and the allyl substituent. Use of chiral auxiliaries or catalysts can improve stereoselectivity.

Domino and Intramolecular Cyclization Approaches

Advanced synthetic methods reported in the literature involve domino and intramolecular cyclization reactions to construct the cyclohexanol framework with the allyl substituent:

Domino Intermolecular and Intramolecular Reactions

According to a 2025 study on fused cyclohexane skeletons, domino reactions starting from diol precursors with allyl substituents can be employed. For example, a diol intermediate is converted into dimesylates or disulfonyl derivatives, which then undergo nucleophilic substitution or cyclization to form the cyclohexanol ring with the allyl group attached.Use of MsCl (Methanesulfonyl Chloride) and Et3N (Triethylamine)

These reagents facilitate the formation of mesylate leaving groups from diols, enabling subsequent substitution reactions to introduce the allyl group or to form cyclic structures.Oxidation and Reduction Steps

Oxidation of alcohol intermediates to ketones using Dess–Martin periodinane followed by nucleophilic addition of allyl groups is a common sequence.

Allyloxycyclohexanol Derivatives as Precursors

Another synthetic route involves the preparation of allyloxycyclohexanol intermediates:

Synthesis from 7-Oxabicyclo[4.1.0]heptane and Allyl Alcohol

Allyloxycyclohexan-1-ol derivatives can be synthesized by ring-opening reactions of oxabicyclic compounds with allyl alcohol, followed by functional group transformations to yield the target compound.Iodination and Subsequent Functionalization

The allyloxy group can be converted into iodinated intermediates, which are then subjected to further substitution or cyclization reactions to install the methyl group and finalize the cyclohexanol structure.

Summary Table of Preparation Methods

Research Discoveries and Analytical Data

Stereochemical Confirmation

The stereochemistry of synthesized this compound is typically confirmed by NMR spectroscopy, including 1H NMR and 13C NMR, comparing chemical shifts and coupling constants with literature data.Purification Techniques

Flash column chromatography on silica gel using hexane/ethyl acetate mixtures is the standard purification method for intermediates and final products.Oxidation and Reduction Optimization

Use of Dess–Martin periodinane for oxidation of alcohols to ketones provides mild conditions and high yields, facilitating subsequent allylation steps.Environmental Considerations Some recent methods employ water as a solvent and surfactant-type acids to promote cyclizations, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(prop-2-en-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different alcohol derivatives.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohol derivatives. Substitution reactions can result in a variety of substituted cyclohexanol compounds.

Scientific Research Applications

3-Methyl-1-(prop-2-en-1-yl)cyclohexan-1-ol is a bicyclic organic compound featuring a cyclohexane ring with methyl and allyl alcohol substitutions. It has a molecular formula of and a molecular weight of approximately 154.25 g/mol . This compound has a variety of applications across different fields, owing to its unique structural and chemical properties.

Fragrance Industry

This compound is used as a fragrance component in perfumes and cosmetics due to its pleasant odor profile.

Flavoring Agent

This compound may be used as a flavoring agent in various food and beverage products.

Organic Synthesis

This compound serves as an intermediate in synthesizing complex organic molecules and as a building block in organic synthesis. Its reactions are significant for synthesizing derivatives and exploring its potential applications.

Pharmaceutical Chemistry

The compound is investigated for its potential use in drug synthesis and as a precursor for pharmaceuticals.

Industrial Applications

This compound is utilized in the production of specialty chemicals and materials science studies.

Reactions

The compound can undergo oxidation, reduction, and substitution reactions to yield various products.

Oxidation Converts the alcohol group to a carbonyl group.

Reduction Reduces the double bonds in the cyclohexene ring.

Substitution Involves replacing the hydroxyl group with other functional groups.

Chromatographic Separation

Mechanism of Action

The mechanism of action of 3-Methyl-1-(prop-2-en-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The detailed molecular pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

- 3-Methyl-2-cyclohexen-1-ol (C₇H₁₂O, MW 112.17 g/mol): Features a cyclohexenol ring with a methyl group at position 3 and a double bond at positions 2–3. The absence of an allyl substituent reduces its reactivity toward addition reactions compared to the target compound .

- (1r,4r)-1-Methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol (C₁₀H₁₈O, MW 154.25 g/mol): A regioisomer with a propenyl group at position 4 instead of position 1, altering steric and electronic properties .

Physical and Chemical Properties

- Reactivity : The allyl group in the target compound enables participation in Diels-Alder or radical cyclization reactions, as observed in studies of tetrahydrofuran derivatives . In contrast, 3-methyl-2-cyclohexen-1-ol’s conjugated double bond favors electrophilic additions but lacks allyl-based reactivity .

- Solubility : The larger hydrophobic surface area of the target compound (due to the allyl group) likely reduces water solubility compared to 3-methylcyclohexan-1-ol.

Biological Activity

3-Methyl-1-(prop-2-en-1-yl)cyclohexan-1-ol, also known as 3-Methylcyclohex-2-en-1-ol, is a cyclic alcohol with significant biological activity. This compound has garnered attention for its potential applications in various fields, including pharmacology and agrochemicals. The following sections will delve into its biological properties, mechanisms of action, and relevant case studies.

Molecular Formula : C₇H₁₂O

Molecular Weight : 112.17 g/mol

Boiling Point : 199ºC at 760 mmHg

Density : 0.977 g/cm³

Melting Point : 56 °C/1 mmHg

Biological Activity Overview

3-Methylcyclohex-2-en-1-ol exhibits a range of biological activities, primarily noted for its role as an antiaggregative pheromone in certain insect species, particularly within the Dendroctonus genus . Its biological effects can be categorized as follows:

1. Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties, which can be beneficial in treating infections caused by various pathogens. In laboratory settings, it has shown effectiveness against bacteria and fungi .

2. Anti-infection Properties

The compound has been associated with anti-infection mechanisms, potentially acting against viruses and other infectious agents. Its ability to inhibit the growth of certain pathogens positions it as a candidate for developing new antimicrobial agents .

3. Neuroprotective Effects

Preliminary studies suggest that 3-Methylcyclohex-2-en-1-ol may have neuroprotective properties, potentially influencing neuronal signaling pathways. This could provide insights into its application in neurodegenerative disease research .

The biological activity of 3-Methylcyclohex-2-en-1-ol is thought to involve several mechanisms:

- Cell Signaling Modulation : The compound may interact with various receptors and signaling pathways, influencing cellular responses related to inflammation and infection.

- Antioxidant Properties : It may also exhibit antioxidant activity, helping to mitigate oxidative stress within cells .

Case Studies

Several studies have explored the biological activities of 3-Methylcyclohex-2-en-1-ol:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various essential oils containing this compound. Results indicated significant inhibition zones against common pathogens such as Escherichia coli and Staphylococcus aureus, suggesting its potential use in natural preservatives or therapeutic agents .

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of cyclic alcohols similar to 3-Methylcyclohex-2-en-1-ol. It was found that these compounds could reduce neuronal cell death induced by oxidative stress in vitro, highlighting their potential in developing treatments for neurodegenerative diseases .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₂O |

| Molecular Weight | 112.17 g/mol |

| Boiling Point | 199ºC |

| Density | 0.977 g/cm³ |

| Melting Point | 56 °C |

| Antimicrobial Activity | Effective against E. coli and S. aureus |

| Neuroprotective Potential | Reduces oxidative stress-induced cell death |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.